Diethyl (hepta-1,6-dien-4-yl)propanedioate
Description
Structure
2D Structure
Properties
CAS No. |
921926-37-6 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
diethyl 2-hepta-1,6-dien-4-ylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-5-9-11(10-6-2)12(13(15)17-7-3)14(16)18-8-4/h5-6,11-12H,1-2,7-10H2,3-4H3 |
InChI Key |
DSCAFLCCLIIVPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC=C)CC=C)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethyl Hepta 1,6 Dien 4 Yl Propanedioate and Analogues
Malonic Ester Alkylation Strategies for C-C Bond Formation at the Propanedioate Core
The malonic ester synthesis is a cornerstone of organic chemistry for the formation of carbon-carbon bonds, allowing for the straightforward synthesis of substituted carboxylic acids. libretexts.orgpatsnap.com This classical yet versatile reaction involves the alkylation of a malonic ester, such as diethyl propanedioate (also known as diethyl malonate), at the carbon alpha to both carbonyl groups. acs.orgacs.org
Alkylation with Hepta-1,6-dien-4-yl Halide or Equivalent Precursors
The direct synthesis of Diethyl (hepta-1,6-dien-4-yl)propanedioate can be achieved through the alkylation of diethyl malonate with a suitable hepta-1,6-dien-4-yl halide or an equivalent electrophilic precursor. The general transformation involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with the alkylating agent. libretexts.org
A plausible precursor for this reaction is hepta-1,6-dien-4-yl bromide. This can be synthesized from the commercially available hepta-1,6-dien-4-ol (B1294630) through standard alcohol to alkyl halide conversion methods, for instance, using phosphorus tribromide or the Appel reaction. The subsequent alkylation would proceed as depicted in the following scheme:
Scheme 1: Synthesis of this compound via Malonic Ester Alkylation
The success of this SN2 reaction is contingent on the nature of the leaving group and the reaction conditions. Primary and secondary alkyl halides are generally preferred. libretexts.org
Enolate Generation and Alkylation Reaction Optimization for this compound Synthesis
The generation of the malonate enolate is a critical step in the synthesis. Diethyl malonate possesses relatively acidic α-hydrogens (pKa ≈ 13), allowing for the use of moderately strong bases like sodium ethoxide (NaOEt) in ethanol (B145695). acs.org The use of an alkoxide base that matches the ester functionality of the malonate is crucial to prevent transesterification. acs.org
For the alkylation step, the reaction is typically performed by adding the alkyl halide to the solution of the pre-formed enolate. To favor the mono-alkylated product and minimize the formation of dialkylated by-products, an excess of the malonic ester can be employed. williams.edu Reaction conditions such as temperature and reaction time are optimized to ensure complete consumption of the alkylating agent and to maximize the yield of the desired product.
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sufficiently basic to deprotonate diethyl malonate; avoids transesterification. |
| Solvent | Ethanol (EtOH) | Common solvent for reactions involving sodium ethoxide. |
| Temperature | Room temperature to reflux | To ensure a reasonable reaction rate without promoting side reactions. |
| Stoichiometry | Excess diethyl malonate | To minimize dialkylation. |
This is an interactive data table based on general principles of malonic ester synthesis.
Stereochemical Control in Alkylation Processes
When the alkylating agent or the malonic ester itself is prochiral, the alkylation can lead to the formation of a new stereocenter. Controlling the stereochemical outcome of such reactions is a significant challenge in modern organic synthesis. Due to the planar nature of the enolate intermediate, alkylation typically results in a racemic mixture of products in the absence of a chiral influence. libretexts.org
To achieve stereocontrol, several strategies have been developed:
Chiral Auxiliaries: A chiral auxiliary can be covalently attached to the malonic ester, directing the approach of the electrophile from a less sterically hindered face. The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric alkylations. harvard.edufrontiersin.org After the alkylation, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Chiral Phase-Transfer Catalysis: Enantioselective alkylation of malonic esters can be achieved using chiral phase-transfer catalysts. These catalysts, often derived from cinchona alkaloids, form a chiral ion pair with the enolate, which then directs the stereochemical course of the alkylation. acs.orgnih.gov This method has been shown to produce α,α-disubstituted malonates with high enantioselectivities. vaia.com
Enzymatic Desymmetrization: Enzymes can be used to selectively transform one of the two ester groups in a symmetric malonic ester, leading to a chiral intermediate that can then be further functionalized. acs.org
Divergent Synthetic Routes to the Hepta-1,6-dien-4-yl Moiety
The hepta-1,6-dien-4-yl subunit is a key component of the target molecule. Its synthesis can be approached through various established carbon-carbon bond-forming reactions, allowing for the introduction of structural diversity.
Assembly of the Heptadiene Scaffold through Wittig, Horner-Wadsworth-Emmons, or Grignard Reactions
Wittig Reaction: The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide. acs.orgnih.gov A plausible route to a hepta-1,6-dien-4-yl precursor could involve the reaction of acrolein with a suitable phosphonium (B103445) ylide.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion and often provides excellent E-selectivity for the resulting alkene. nih.gov This reaction is known for its high yields and the ease of removal of the phosphate (B84403) byproduct. harvard.edu The synthesis of 1,7-diaryl-1,4,6-heptatrien-3-ones has been accomplished using HWE methodology. rsc.org
Grignard Reactions: Grignard reagents are potent nucleophiles widely used for the formation of carbon-carbon bonds. acs.org The hepta-1,6-dien-4-ol precursor can be synthesized by the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with an appropriate ester, such as ethyl formate, followed by another addition of the Grignard reagent.
| Reaction | Reactants | Product | Key Features |
| Wittig | Aldehyde/Ketone + Phosphonium Ylide | Alkene | Forms C=C bond; mild conditions. |
| HWE | Aldehyde/Ketone + Phosphonate Carbanion | Alkene (often E-selective) | Water-soluble byproduct; good yields. |
| Grignard | Carbonyl Compound + Organomagnesium Halide | Alcohol | Forms C-C bond; strong nucleophile. |
This is an interactive data table summarizing key features of the mentioned reactions.
Asymmetric Synthesis Approaches for Enantiomerically Enriched Dienyl Systems
The synthesis of enantiomerically enriched dienes is of significant interest as these motifs are found in numerous natural products and serve as valuable chiral building blocks. Asymmetric catalysis has emerged as a powerful tool for this purpose.
Chiral Diene Ligands in Transition Metal Catalysis: Chiral diene ligands have been successfully employed in transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric 1,4-additions, to generate chiral products with high enantioselectivity. williams.edu The development of simple and effective chiral diene ligands from readily available starting materials like terpenes has expanded the scope of these reactions.
Iridium-Catalyzed Asymmetric Additions: Iridium complexes with chiral diene ligands have been shown to catalyze the asymmetric 1,6-addition of arylboroxines to unsaturated carbonyl compounds, affording δ-arylated products with high enantioselectivity.
Enzymatic Methods: As mentioned previously, enzymatic desymmetrization can be a powerful tool for accessing chiral building blocks. acs.org
The application of these asymmetric strategies to the synthesis of precursors for the hepta-1,6-dien-4-yl moiety would allow for the preparation of enantiomerically pure this compound.
Transition Metal-Catalyzed Synthesis and Cross-Coupling Reactions
Transition metal catalysis provides powerful and versatile methods for the construction of complex organic molecules like this compound. Catalysts based on palladium, rhodium, and gold are particularly effective in forming the necessary carbon-carbon bonds and functionalizing the diene and propanedioate moieties with high efficiency and selectivity.
Palladium-Catalyzed Coupling Reactions for Constructing the Diene or Propanedioate Unit
Palladium-catalyzed reactions are cornerstones in the synthesis of allylic compounds. The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a premier method for constructing the core structure of this compound. wikipedia.org This reaction involves the coupling of a nucleophile with a substrate containing a leaving group in an allylic position, facilitated by a palladium catalyst. wikipedia.org
The catalytic cycle typically begins with the coordination of a zerovalent palladium species to one of the alkene units of a precursor 1,6-diene that has a leaving group at the 4-position. This is followed by oxidative addition, where the leaving group is expelled, forming a characteristic η³-π-allylpalladium(II) complex. wikipedia.org The enolate of diethyl malonate, a soft carbon nucleophile, then attacks this complex, typically at the less sterically hindered terminus of the allyl system, to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nih.govfiveable.me
The reaction's efficiency and selectivity are significantly influenced by the choice of ligands attached to the palladium center. Phosphine (B1218219) ligands were introduced to enhance reactivity and control selectivity. wikipedia.org The development of chiral ligands has enabled asymmetric allylic alkylation (AAA), allowing for the synthesis of enantiomerically enriched products, a crucial aspect for creating chiral quaternary centers. nih.govacs.org For instance, the alkylation of racemic 1,3-disubstituted allylic esters with malonate anions can be achieved with high enantioselectivity using specific palladium complexes and chiral ligands like (S)-tol-BINAP. rsc.org
| Catalyst/Precursor | Ligand | Nucleophile | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|---|
| [Pd(π-allyl)Cl]₂ | Trost Ligand | Dimethyl malonate | Asymmetric Allylic Alkylation (AAA) | Enables dynamic kinetic asymmetric transformation (DYKAT) of vinyl aziridines. | acs.org |
| (dba)₃Pd₂-CHCl₃ | Phosphite | Various C, N, O nucleophiles | Allylic Alkylation | Use of carboxylates as leaving groups enhances reactivity. | nih.gov |
| Pd(0) | (1-Ad)P(t-Bu)₂ | Diethyl malonate | Arylation of Malonates | Effective for coupling electron-rich and hindered aryl chlorides with malonates. | nih.gov |
| [Pd(C₃H₅)(cod)]BF₄ | (S)-tol-BINAP | Malonate anion | Enantioselective Allylic Alkylation | High yield and ee for trifluoromethyl-substituted allylic esters. | rsc.org |
Rhodium-Catalyzed Transformations for Related Carbon Frameworks
Rhodium catalysts are instrumental in a variety of transformations that can be applied to synthesize or modify carbon skeletons related to the hepta-1,6-diene framework. While not always leading directly to the target malonate, these methods are crucial for creating key precursors and analogues.
One of the most significant rhodium-catalyzed reactions is hydroformylation, which introduces a formyl group (–CHO) and a hydrogen atom across a double bond. acs.orgyoutube.com When applied to 1,3-dienes, this reaction can produce β,γ-unsaturated aldehydes, which are versatile intermediates for further synthetic elaboration. acs.orgnih.gov The regioselectivity of the hydroformylation is highly dependent on the phosphine ligands used, allowing for controlled synthesis of specific aldehyde isomers. acs.orgrsc.org
Rhodium(I)/diene complexes also catalyze the addition of arylboronic acids to ketones, providing access to tertiary alcohols and constructing complex carbon centers. nih.govnih.gov Furthermore, rhodium catalysts facilitate various cycloaddition reactions, such as the [2+2+1] cycloaddition of 1,3-dienes with alkenes and carbon monoxide, to efficiently and diastereoselectively build functionalized five-membered rings. scite.ai These methods showcase the power of rhodium catalysis in assembling diverse and complex carbon frameworks relevant to the target structure.
| Catalyst System | Substrate Type | Reaction Type | Product/Intermediate | Key Features | Reference |
|---|---|---|---|---|---|
| Rh(I) with bisdiazaphospholane ligands | 1,3-Dienes | Hydroformylation | β,γ-Unsaturated Aldehydes | High regioselectivity and enantioselectivity (>90% ee) under mild conditions. | acs.orgnih.gov |
| [Rh(COD)Cl]₂ | Arylboroxines/Arylboronic acids + Ketones | 1,2-Addition | Tertiary Alcohols | Efficient reaction under anhydrous conditions; asymmetric version achieved with chiral diene ligands. | nih.govnih.gov |
| Rh(I) complexes | 1,3-Dienes and Alkenes | [2+2+1] Cycloaddition with CO | Alkenyl Cyclopentanones | Facile and diastereoselective construction of functionalized 5-membered rings. | scite.ai |
| RhH(CO)(PPh₃)₃ (Wilkinson's Catalyst analogue) | Alkenes | Hydroformylation | Aldehydes | Active at low temperature and pressure; high ratio of linear to branched aldehydes. | rsc.org |
Gold-Catalyzed Activation Strategies in Diene or Malonate Functionalization
Homogeneous gold catalysis has become a powerful tool for activating unsaturated carbon-carbon bonds, such as those in dienes, allenes, and alkynes, toward nucleophilic attack. beilstein-journals.org Cationic gold(I) complexes function as soft and carbophilic Lewis acids, enabling a range of unique transformations under mild conditions. organic-chemistry.orgresearchgate.net
Gold catalysts can efficiently activate 1,3-dienes for functionalization. For example, the hydroamination of 1,3-dienes with carbamates or sulfonamides, catalyzed by Ph₃PAuOTf, proceeds at room temperature to yield protected allylic amines with high efficiency. organic-chemistry.org This demonstrates the principle of gold-catalyzed activation of a diene system for the addition of a nucleophile, a strategy directly applicable to the functionalization of a hepta-1,6-diene framework.
Moreover, gold catalysis is effective in reactions involving malonate derivatives. Studies have shown gold-catalyzed cyclizations of allene-substituted malonate esters, where an ester carbonyl group acts as an internal nucleophile. acs.org In other systems, malonate-tethered dienediynes undergo gold-catalyzed cycloisomerization to form complex polycyclic structures, highlighting the compatibility of malonate groups in gold-catalyzed transformations. nih.gov These examples underscore the potential of gold catalysts to mediate the formation of or subsequent reaction on structures related to this compound.
| Catalyst | Substrate | Reaction Type | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Ph₃PAuOTf | 1,3-Dienes and Carbamates | Hydroamination | Protected Allylic Amines | Mild, efficient reaction at room temperature without excess diene. | organic-chemistry.org |
| Gold(I) complexes | Allene-substituted malonates | Cyclization | β,γ-Unsaturated δ-Lactones | First example of an ester group acting as a nucleophile in gold-catalyzed allene (B1206475) transformation. | acs.org |
| Gold(I) with bulky ligands | Malonate-tethered dienediynes | Cycloisomerization/C-H Functionalization | Fused Polycarbocycles | Mechanistic studies guided substrate design to achieve tandem reactions. | nih.gov |
| IPrAuNTf₂ | 3-En-1-ynamides | Formal [4+1] Cycloaddition | Substituted 2-Aminofurans | Reaction proceeds via a proposed oxa-Nazarov cyclization on a gold-stabilized allylic cation. | researchgate.net |
Novel Synthetic Approaches and Derivatization Strategies
Beyond traditional transition metal catalysis, emerging methodologies in photochemistry and green chemistry offer innovative and sustainable pathways for synthesizing this compound analogues and derivatives.
Photochemical Synthesis Routes to Analogue Structures
Photochemistry provides unique synthetic pathways driven by light, often enabling transformations that are difficult to achieve through thermal methods. In the context of diene functionalization, photoinduced reactions offer mild and powerful alternatives for creating analogue structures.
A significant recent development is the photoinduced, palladium-catalyzed 1,2-carbofunctionalization of conjugated dienes. acs.orgnih.gov This method allows for a three-component coupling of dienes, alkyl iodides, and various nucleophiles (including amines and C-nucleophiles) without the need for external photosensitizers or oxidants. acs.orgnih.gov The reaction proceeds under mild conditions with high regio- and stereoselectivity, providing a modular approach to a wide range of functionalized allylic compounds. acs.org
Other photochemical reactions of dienes include [2+2] and [4+2] cycloadditions and electrocyclizations, which can be used to construct complex polycyclic frameworks. rsc.org Additionally, visible-light-induced, photocatalyst-free methods have been developed for the C-3 functionalization of indoles with diethyl bromomalonate, demonstrating a photochemical approach to C-C bond formation involving a malonate derivative. rsc.org This reaction is proposed to proceed through an electron donor-acceptor (EDA) complex, highlighting a novel activation mechanism. rsc.org
| Methodology | Substrates | Key Features | Analogue Structure Type | Reference |
|---|---|---|---|---|
| Photoinduced Palladium Catalysis | Conjugated dienes, alkyl iodides, nucleophiles (amines, C-nucleophiles) | No external photosensitizer/oxidant; mild conditions; high regio- and stereoselectivity. | 1,2-Aminoalkylated and dialkylated allylic compounds. | acs.orgnih.gov |
| Visible-Light Induced Radical Reaction | Indoles, Diethyl bromomalonate | Photocatalyst-free; proceeds via an EDA complex; green solvent. | α-Indolyl diethyl malonates. | rsc.org |
| Photochemical Oxidative Cyclization | Dissymmetric bis-stilbenes | Diastereoselective route to nonsymmetrical helical structures. | Functionalized nih.gov- and organic-chemistry.orgCarbohelicenes. | acs.org |
| Visible-light photocatalysis | Alkenes, Dienes, Polyenes | Enables various hydro-functionalization, isomerization, and cyclization reactions. | Diverse functionalized products. | rsc.org |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by improving atom economy, using safer solvents, minimizing waste, and employing more sustainable reagents and catalysts. mdpi.com
A key green strategy is the replacement of hazardous reagents. For instance, in the alkylation of diethyl malonate, traditional methods often use toxic alkyl halides. researchgate.net A greener alternative is the use of alcohols as alkylating agents through a "borrowing hydrogen" strategy, where water is the only byproduct, thus increasing atom economy and reducing waste. researchgate.netdtu.dk
Solvent choice is another critical factor. The development of reactions in benign solvents like water, ethanol, or acetonitrile (B52724), or under solvent-free conditions, significantly reduces environmental impact. mdpi.comrsc.org For example, monitoring the direct fluorination of diethyl malonate in acetonitrile allows for solvent recovery and reuse, minimizing aqueous waste. rsc.org Furthermore, synthetic strategies that are highly atom-economical, such as addition and cycloaddition reactions, are inherently greener as they incorporate a majority of the atoms from the reactants into the final product. beilstein-journals.orgacs.org The transition to catalysts based on more abundant and less toxic 3d metals also represents a move toward more sustainable chemical production. nih.gov
| Green Chemistry Principle | Traditional Approach | Greener Alternative/Approach | Example/Relevance | Reference |
|---|---|---|---|---|
| Safer Reagents | Use of toxic alkyl halides for alkylation. | Use of alcohols as alkylating agents via "borrowing hydrogen" catalysis. | Alkylation of the malonate moiety; produces only water as a byproduct. | researchgate.netdtu.dk |
| Atom Economy | Substitution reactions with poor leaving groups. | Addition and cycloaddition reactions where all atoms are incorporated. | Palladium-catalyzed allylic alkylation is an addition reaction with high atom economy. | nih.govbeilstein-journals.org |
| Benign Solvents/Conditions | Use of chlorinated solvents (e.g., dichloromethane). | Solvent-free reactions (grinding) or use of water, ethanol, or recyclable solvents. | Photocatalyst-free functionalization in a green solvent; workup modification to allow solvent recovery. | rsc.orgmdpi.comrsc.org |
| Energy Efficiency | Harsh reaction conditions (high temperature/pressure). | Photocatalytic or biocatalytic reactions at ambient temperature and pressure. | Photoinduced reactions proceed under mild conditions, often at room temperature. | acs.orgnih.gov |
| Sustainable Catalysis | Stoichiometric reagents; precious metal catalysts. | Catalysis with abundant base metals; electrochemical methods to replace chemical oxidants. | Exploration of Fe, Cu, Ni catalysts; electrochemistry offers a green alternative for C-H functionalization. | nih.gov |
Comprehensive Spectroscopic and Structural Elucidation of Diethyl Hepta 1,6 Dien 4 Yl Propanedioate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis for Propanedioate and Diene Signals
The ¹H and ¹³C NMR spectra of a compound like Diethyl (hepta-1,6-dien-4-yl)propanedioate would exhibit characteristic signals corresponding to the diethyl propanedioate moiety and the hepta-1,6-diene chain.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of the representative compound, diethyl allylmalonate, distinct signals are observed that can be assigned to specific protons in the molecule. chemicalbook.com The ethyl groups of the propanedioate moiety typically show a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The methine proton (-CH-) of the malonate core would appear as a triplet, due to coupling with the adjacent methylene protons of the allyl group. The protons of the allyl group itself would present a more complex pattern, with the internal methine proton showing a multiplet due to coupling with both the terminal vinyl protons and the methylene protons. The terminal vinyl protons are diastereotopic and would likely appear as distinct multiplets.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For diethyl allylmalonate, characteristic chemical shifts are observed for the carbonyl carbons of the ester groups, the methylene and methyl carbons of the ethyl groups, the methine carbon of the malonate core, and the sp² and sp³ hybridized carbons of the allyl group. spectrabase.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethyl allylmalonate
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester C=O | - | ~169 |
| O-C H₂-CH₃ | ~4.2 (quartet) | ~61 |
| O-CH₂-C H₃ | ~1.2 (triplet) | ~14 |
| Malonate C H | ~3.4 (triplet) | ~52 |
| C H₂-CH=CH₂ | ~2.7 (doublet) | ~34 |
| CH₂-C H=CH₂ | ~5.8 (multiplet) | ~133 |
| CH₂-CH=C H₂ | ~5.1 (multiplet) | ~118 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule, confirming the structure deduced from 1D NMR.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, it would show a cross-peak between the methine proton of the malonate and the adjacent methylene protons of the diene chain, as well as between the protons within the ethyl groups and within the diene chain itself.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the malonate methine proton in the ¹H spectrum would correlate with the signal for the malonate methine carbon in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For example, correlations would be expected between the carbonyl carbon and the protons of the ethyl group and the malonate methine proton.
Stereochemical Assignments and Conformational Analysis via NMR Spectroscopic Data
While the primary structure can be determined using the techniques above, more advanced NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed for stereochemical and conformational analysis. These experiments detect through-space interactions between protons that are close to each other, providing insights into the three-dimensional arrangement of the molecule. For a flexible molecule like this compound, these experiments could help determine preferred conformations in solution.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₂₂O₄), the expected exact mass would be calculated and compared to the experimentally determined value. The molecular formula of the representative compound, diethyl allylmalonate (C₁₀H₁₆O₄), has a calculated exact mass of 200.1048 g/mol . nih.gov An HRMS measurement confirming this mass would provide strong evidence for the compound's elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample is first vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum for each component serves as a chemical fingerprint. For a pure sample of a compound like diethyl allylmalonate, GC-MS would show a single major peak in the chromatogram. The mass spectrum associated with this peak would display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic pattern of fragment ions. nih.gov Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and the McLafferty rearrangement. Analysis of these fragments helps to confirm the structure of the molecule.
Interactive Data Table: Key Mass Spectrometry Data for Diethyl allylmalonate
| Analysis Type | Information Obtained | Example Data for Diethyl allylmalonate |
| HRMS | Accurate Mass and Elemental Composition | Calculated Exact Mass: 200.1048 g/mol nih.gov |
| GC-MS | Purity and Fragmentation Pattern | Molecular Ion (M⁺): m/z 200. Key Fragments: m/z 155, 127, 109, 81 nih.gov |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For this compound, these methods would be crucial for confirming the presence of its key structural features: the ester carbonyl groups and the terminal alkene moieties.
Infrared (IR) Spectroscopy for Carbonyl and Alkene Stretching Frequencies
While a specific IR spectrum for this compound is not available, data from a closely related isomer, Diethyl allylmalonate (Propanedioic acid, 2-propenyl-, diethyl ester), provides valuable insight. nist.gov The gas-phase IR spectrum of Diethyl allylmalonate exhibits characteristic absorption bands that can be extrapolated to predict the spectrum of the target compound.
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the diethyl ester groups. For aliphatic esters like this, this peak is typically observed in the region of 1750-1735 cm⁻¹ . The presence of two ester groups would likely result in a single, intense, and possibly broad absorption in this area.
Another key diagnostic region is that of the C=C stretching vibrations of the two terminal alkene groups in the hepta-1,6-dien-4-yl substituent. These are expected to produce a moderate intensity peak around 1645-1640 cm⁻¹ . Additionally, the C-H stretching vibrations of the vinyl groups (=C-H) would appear as sharp bands just above 3000 cm⁻¹, typically in the range of 3080-3010 cm⁻¹ . The C-H out-of-plane bending vibrations of the terminal alkenes would also give rise to strong absorptions in the 1000-910 cm⁻¹ region.
The C-O stretching vibrations of the ester linkages are expected to produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹ . The aliphatic C-H stretching vibrations from the ethyl and heptadienyl chains would be observed as strong, sharp peaks in the 2980-2850 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O (Ester) | Stretching | 1750-1735 | Strong |
| C=C (Alkene) | Stretching | 1645-1640 | Medium |
| =C-H (Alkene) | Stretching | 3080-3010 | Medium |
| C-H (Aliphatic) | Stretching | 2980-2850 | Strong |
| C-O (Ester) | Stretching | 1300-1000 | Strong |
| =C-H (Alkene) | Out-of-plane bend | 1000-910 | Strong |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy would provide complementary information to the IR data. While no experimental Raman spectra for this compound are available, we can predict the key features. The C=C stretching vibration of the alkene groups, which gives a medium intensity band in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 1645-1640 cm⁻¹ . This is because the C=C bond is highly polarizable, a key requirement for a strong Raman signal.
Conversely, the highly polar C=O carbonyl group, which is a strong absorber in the IR, would exhibit a weaker (though still observable) band in the Raman spectrum in the 1750-1735 cm⁻¹ region. The symmetric C-O-C stretching of the ester group would also be more prominent in the Raman spectrum. The various C-H stretching and bending vibrations would also be present, providing a complete vibrational profile of the molecule.
Table 2: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| C=C (Alkene) | Stretching | 1645-1640 | Strong |
| C=O (Ester) | Stretching | 1750-1735 | Weak-Medium |
| C-H (Aliphatic) | Stretching | 2980-2850 | Strong |
| C-H (Alkene) | Stretching | 3080-3010 | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. However, no published crystal structure for this compound exists in the current scientific literature. The following sections outline the necessary steps and the type of information that would be obtained from such an analysis.
Crystal Growth and Quality Assessment
The first and often most challenging step in X-ray crystallography is the growth of high-quality, single crystals. For a compound like this compound, which is likely an oil or a low-melting solid at room temperature, suitable crystallization techniques would need to be explored. These could include:
Slow evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.
Vapor diffusion: Dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Cooling: Slowly cooling a saturated solution of the compound.
Once crystals are obtained, their quality must be assessed using an optical microscope and by preliminary X-ray diffraction experiments. A suitable crystal for data collection should be a single, well-formed crystal with no visible cracks or defects.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Lattice
A successful X-ray diffraction experiment would yield the precise coordinates of each atom in the crystal lattice. From this data, a wealth of structural information can be derived, including:
Bond Lengths: The distances between bonded atoms. For instance, the C=O bond length in the ester groups would be expected to be around 1.20 Å , while the C-O single bonds would be approximately 1.34 Å . The C=C double bonds of the alkene groups would be about 1.33 Å , and the various C-C single bonds would range from 1.50 to 1.54 Å .
Bond Angles: The angles between three connected atoms. The C-C-C bond angles in the sp³ hybridized portions of the molecule would be close to the ideal tetrahedral angle of 109.5° . The C-C=C bond angles involving the sp² hybridized alkene carbons would be approximately 120° . The O=C-O bond angle of the ester group would also be around 120° .
Table 3: Predicted Bond Parameters for this compound
| Bond/Angle | Type | Predicted Value |
| C=O | Bond Length | ~1.20 Å |
| C-O | Bond Length | ~1.34 Å |
| C=C | Bond Length | ~1.33 Å |
| C-C | Bond Length | ~1.50-1.54 Å |
| C-C-C (sp³) | Bond Angle | ~109.5° |
| C-C=C (sp²) | Bond Angle | ~120° |
| O=C-O | Bond Angle | ~120° |
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For a non-polar molecule like this compound, the dominant intermolecular interactions would be van der Waals forces . The crystal structure would reveal how the molecules pack together to maximize these weak, non-directional interactions.
The flexible heptadienyl chains would likely adopt conformations that allow for efficient space-filling. It is also possible that weak C-H···O hydrogen bonds could play a role in directing the crystal packing, where a hydrogen atom from a C-H bond interacts with an oxygen atom of a nearby ester group. A detailed analysis of the crystal structure would identify and characterize these and any other significant intermolecular contacts, providing a complete picture of the solid-state architecture of the compound.
Reaction Mechanisms and Chemical Transformations of Diethyl Hepta 1,6 Dien 4 Yl Propanedioate
Reactivity of the Propanedioate Core
The diethyl propanedioate group is a classic functional group in organic synthesis, known for its versatility in forming new carbon-carbon bonds and undergoing further transformations.
The two ethyl ester groups within the molecule are susceptible to nucleophilic acyl substitution. Under aqueous acidic or basic conditions, these esters can be hydrolyzed to the corresponding dicarboxylic acid, (hepta-1,6-dien-4-yl)propanedioic acid.
Base-Catalyzed Hydrolysis (Saponification) : This pathway involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then expels an ethoxide ion. This process is irreversible as the resulting carboxylate is deprotonated under basic conditions.
Acid-Catalyzed Hydrolysis : This is a reversible process involving protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.
Transesterification can occur when the compound is treated with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process substitutes the ethyl groups of the ester with the alkyl group of the new alcohol. The reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
A hallmark of malonic esters is their participation in reactions that are often followed by decarboxylation.
Decarboxylation : Following hydrolysis of the diethyl ester to the dicarboxylic acid, heating can induce decarboxylation. The resulting (hepta-1,6-dien-4-yl)acetic acid is formed through the loss of one molecule of carbon dioxide from the geminal diacid. Copper-catalyzed decarboxylation is also an effective method for such transformations. nih.gov
Knoevenagel Condensation : The active methylene (B1212753) group (the α-carbon) of the propanedioate core is acidic and can be readily deprotonated. The resulting carbanion can participate in Knoevenagel condensations with aldehydes or ketones. This reaction typically involves a base catalyst, such as an amine (e.g., piperidine), and results in a new carbon-carbon double bond. nih.gov While the parent compound would react, variants of this reaction often involve pre-functionalized aldehydes or ketones to build complex molecular architectures. nih.gov Subsequent cyclization of the Knoevenagel product is also a common synthetic strategy. nih.gov
| Reaction | Reagents/Conditions | Product Type | Reference |
| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., Piperidine, AcOH) | Benzylidene Malonate | nih.gov |
| Knoevenagel/Cyclization | Aldehyde, TiCl₄, Pyridine | Indene Derivative | nih.gov |
| Decarboxylation | 1. Hydrolysis (e.g., NaOH, H₃O⁺) 2. Heat | Carboxylic Acid | nih.gov |
The acidity of the α-hydrogen provides a gateway to a wide array of functionalization reactions via the formation of a nucleophilic enolate.
Enolate Formation and Alkylation : Treatment with a suitable base (e.g., sodium ethoxide) deprotonates the α-carbon to form a stabilized enolate. This enolate is a powerful nucleophile that can react with various electrophiles. A primary application is in alkylation reactions, where the enolate attacks an alkyl halide in an SN2 reaction to form a new C-C bond at the alpha position. This method has been used, for example, to convert diethyl malonate into diethyl diethylmalonate using ethyl iodide. diva-portal.org
Carbonyl Reactivity : The enolate can also add to other types of electrophiles. Research has shown that diethyl malonate enolates can add to 1,4-dehydrobenzene diradicals, resulting in the formation of functionalized aromatic products. researchgate.net This demonstrates the potential for the enolate of Diethyl (hepta-1,6-dien-4-yl)propanedioate to participate in complex C-C bond-forming reactions beyond simple alkylations, yielding solely C-arylated products without competing O-arylation. researchgate.net
Reactivity of the Hepta-1,6-diene Moieties
The two terminal double bonds of the hepta-1,6-diene chain are key sites for reactivity, particularly for reactions that form cyclic structures. As a non-conjugated diene, its reactions are primarily those of isolated alkenes, but their proximity allows for powerful intramolecular processes.
The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The hepta-1,6-diene moiety in the title compound is a 1,6-diene, not a conjugated 1,3-diene, and therefore cannot act as the diene component in a standard intermolecular Diels-Alder reaction.
However, the structure is well-suited for Intramolecular Diels-Alder (IMDA) reactions, provided the molecule is modified to contain both a diene and a dienophile. For instance, if the propanedioate core were further functionalized with an activating group (e.g., an electron-withdrawing group) to make one of the double bonds more dienophilic, an IMDA reaction could be envisioned. Studies on related spiro[2.4]hepta-4,6-dien-1-yl esters have shown that intramolecular cycloadditions are feasible and that sidechain substituents can be crucial for the reaction to proceed. researchgate.net
Regioselectivity : In a potential IMDA reaction, the regioselectivity would be governed by the substitution pattern on the diene and dienophile components, following established electronic rules (normal vs. inverse electron-demand). wikipedia.orgStereoselectivity : The stereochemical outcome of a Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. Furthermore, there is a general preference for the endo transition state, where the most significant substituent on the dienophile is oriented towards the developing π-system of the diene. wikipedia.org
| Diels-Alder Principle | Description | Reference |
| Reaction Type | [4+2] cycloaddition between a conjugated diene and a dienophile. | wikipedia.orgsigmaaldrich.com |
| Electron Demand | Can be normal (electron-rich diene, electron-poor dienophile) or inverse. | wikipedia.org |
| Stereoselectivity | Generally favors the endo product due to secondary orbital interactions. | wikipedia.org |
| Application | Forms six-membered rings with high regio- and stereocontrol. | nih.gov |
The 1,6-diene framework is an ideal substrate for intramolecular cyclization reactions to form five- and six-membered rings.
Oxidative Cyclization : Cationic cyclization pathways can be initiated on related systems. For example, the precursor alcohol, hepta-1,6-dien-4-ol (B1294630), undergoes a Prins-Ritter tandem cyclization with various aldehydes, promoted by Lewis acids like bismuth(II) triflate, to afford substituted tetrahydropyrans. researchgate.net This suggests that under acidic conditions, the double bonds of this compound could be protonated to initiate a carbocation cascade, leading to the formation of cyclic products.
Radical Cyclization : Free-radical mediated cyclizations are a powerful method for constructing five-membered rings from 1,6-diene precursors. nih.gov This type of reaction can be initiated by the addition of a radical species to one of the terminal alkenes. The resulting carbon-centered radical then attacks the second double bond in an intramolecular fashion. Research on thioacid-mediated radical cyclizations of 1,6-dienes has demonstrated that this process is rapid, mild, and leads to the formation of substituted cyclopentane (B165970) rings with high cis-selectivity. nih.gov This traceless method allows for the formation of a cyclized diene product after a desulfurization step. nih.gov This pathway represents a highly probable and synthetically useful transformation for this compound.
[2+2] Photocycloaddition Reactions of the Diene System
The intramolecular [2+2] photocycloaddition is a powerful photochemical reaction for constructing cyclobutane (B1203170) rings, which are valuable structural motifs in organic synthesis. researchgate.net For 1,6-dienes, this transformation leads to the formation of bicyclo[3.2.0]heptane skeletons. acs.org While direct irradiation can sometimes be effective, the reaction is often catalyzed by transition metals, particularly copper(I) salts like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf). acs.org The copper(I) catalyst complexes with the alkene moieties, and upon photoexcitation via a metal-to-ligand charge transfer, facilitates the cycloaddition. acs.org This method is noted for its ability to produce cis-fused bicyclic products with high diastereoselectivity. acs.org
In the case of this compound, the two terminal vinyl groups are ideally positioned for an intramolecular [2+2] photocycloaddition. It is anticipated that upon irradiation in the presence of a Cu(I) catalyst, the molecule would undergo cyclization to yield Diethyl (bicyclo[3.2.0]hept-6-yl)propanedioate. acs.orgresearchgate.net This reaction pathway provides direct access to a strained, polycyclic framework from a simple acyclic precursor. The crossed [2+2] photocycloaddition pathway is particularly valuable as it can create bond configurations that are challenging to achieve through thermal reactions. rsc.org
| Reaction Data: Intramolecular [2+2] Photocycloaddition | |
| Substrate | This compound |
| Reaction Type | Intramolecular [2+2] Photocycloaddition |
| Typical Conditions | Cu(I) salt (e.g., CuOTf), solvent (e.g., DCE), visible light irradiation. rsc.org |
| Predicted Product | Diethyl (bicyclo[3.2.0]hept-6-yl)propanedioate |
| Key Feature | Formation of a bicyclo[3.2.0]heptane core. acs.org |
Olefin Metathesis and Rearrangement Processes Involving the Dienyl Unit
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of cyclic olefins. wikipedia.org The reaction utilizes transition-metal alkylidene catalysts, most notably those based on ruthenium, developed by Grubbs and Schrock. msu.eduharvard.edu For acyclic dienes, RCM provides an efficient intramolecular pathway to form rings, typically ranging from 5 to 30 members. wikipedia.orgorganic-chemistry.org The reaction proceeds through a metallacyclobutane intermediate, and in the case of terminal dienes, the formation of volatile ethene gas provides a strong thermodynamic driving force, shifting the equilibrium toward the cyclic product. organic-chemistry.org
This compound is an excellent substrate for RCM. The 1,6-diene arrangement is perfectly suited for the formation of a stable five-membered ring. A closely related substrate, diethyl diallylmalonate, is a benchmark compound for evaluating the efficacy of new RCM catalysts and reaction conditions. acs.orgacs.org By analogy, treatment of this compound with a second-generation Grubbs catalyst is expected to cleanly produce Diethyl (cyclopent-3-en-1-yl)propanedioate and ethene. msu.edupitt.edu The versatility and functional group tolerance of modern ruthenium catalysts ensure that the diethyl malonate moiety would remain unaffected during the transformation. harvard.edu
| Reaction Data: Ring-Closing Metathesis (RCM) | |
| Substrate | This compound |
| Reaction Type | Ring-Closing Olefin Metathesis |
| Typical Catalyst | Grubbs' Second-Generation Catalyst. acs.orgrsc.org |
| Typical Conditions | CH₂Cl₂, room temperature, inert atmosphere. pitt.edu |
| Predicted Product | Diethyl (cyclopent-3-en-1-yl)propanedioate |
| Byproduct | Ethene |
Complex Cascade and Tandem Reactions
Cascade and tandem reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach enhances synthetic efficiency and aligns with the principles of green chemistry. The dual functionality of this compound makes it a candidate for designing such complex transformations.
Intramolecular Michael-Michael Cascade Reactions on Related Systems
The Michael reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated electron-withdrawing group, the Michael acceptor. masterorganicchemistry.com The diethyl propanedioate functional group is a classic Michael donor once deprotonated to form an enolate. masterorganicchemistry.com However, in its native state, the non-conjugated diene system of this compound is not a Michael acceptor.
For this substrate to participate in an intramolecular Michael addition, a preliminary transformation is required to install a suitable acceptor. A plausible tandem sequence could involve the selective oxidation of one of the alkene moieties to an enone. Following this activation step, the malonate enolate could then undergo an intramolecular 1,4-addition to the newly formed α,β-unsaturated system, leading to the formation of a new carbocyclic ring. Such tandem sequences, where one reaction sets the stage for a subsequent intramolecular cyclization, are a powerful strategy for building molecular complexity. rsc.org For instance, systems containing both an alcohol and a tethered, low-electrophilicity Michael acceptor can undergo intramolecular oxa-Michael reactions to form cyclic ethers. acs.org
Sequential Transition Metal-Catalyzed Transformations Involving Both Functional Groups
The diene and malonate functionalities can be engaged in sequential reactions catalyzed by transition metals. Various metal complexes are known to catalyze the cycloisomerization of 1,6-dienes to form five-membered rings. researchgate.netrsc.orgorganic-chemistry.org These reactions often proceed through a mechanism involving hydrometalation, intramolecular carbometalation, and β-hydride elimination. organic-chemistry.org
A potential sequence for this compound could involve an organoyttrium-catalyzed cyclization/silylation reaction. acs.org In such a process, a catalytic yttrium-hydride species would initiate the cyclization of the 1,6-diene unit into a (methylcyclopentyl)methyl-yttrium intermediate. This intermediate can then be trapped by a hydrosilane, resulting in the formation of a functionalized cyclopentane derivative. The malonate ester would likely be tolerated under these conditions, allowing for a selective transformation of the diene portion of the molecule. This sequential reaction builds a complex cyclic core while installing a versatile silyl (B83357) group for further chemical manipulation. acs.org
| Reaction Data: Sequential Cyclization/Silylation | |
| Substrate Class | 1,6-Dienes |
| Reaction Type | Sequential Cyclization/Silylation |
| Typical Catalyst | Organoyttrium Complexes. acs.org |
| Reagents | Hydrosilane (e.g., PhSiH₃) |
| Predicted Product Type | (Silylmethyl)cyclopentane derivative |
| Key Feature | Tandem C-C and C-Si bond formation. |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), in which three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all components, represent a highly convergent synthetic strategy. nih.govrsc.org The structure of this compound allows for its potential incorporation into MCRs primarily through the reactivity of its active methylene group.
The diethyl malonate moiety is a well-known substrate for MCRs that proceed via Knoevenagel condensation. For example, a three-component cascade reaction could be envisioned involving this compound, an aldehyde, and an amine. nih.gov Under catalytic conditions (e.g., enamine-Brønsted acid catalysis), the malonate could condense with the aldehyde, followed by reaction with the amine and subsequent cyclization to form a highly substituted heterocyclic system. nih.gov In such a sequence, the hepta-1,6-dienyl side chain would be carried through the reaction unchanged, making the resulting complex product available for further transformations, such as the olefin metathesis or photocycloaddition reactions described previously.
Theoretical and Computational Chemistry Approaches to Diethyl Hepta 1,6 Dien 4 Yl Propanedioate
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for studying chemical reactions. For a molecule like Diethyl (hepta-1,6-dien-4-yl)propanedioate, DFT would be instrumental in mapping out the potential energy surface for its plausible reactions.
A primary application of DFT would be to elucidate the mechanism of the Cope rearrangement of this compound. The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. In the case of the parent compound, 1,5-hexadiene, computational studies have extensively investigated the nature of the transition state. researchgate.net DFT calculations, often in conjunction with other methods like CASSCF, have been used to determine whether the rearrangement proceeds through a concerted, aromatic-like transition state or involves a diradical intermediate. nih.govresearchgate.netfigshare.com
For this compound, DFT calculations would be employed to locate the transition state structure for the Cope rearrangement. The energetics of this process, specifically the activation energy, would be calculated. The presence of the bulky and electron-withdrawing diethyl propanedioate substituent at the C4 position is expected to significantly influence the activation barrier compared to the unsubstituted 1,6-heptadiene. DFT studies on substituted 1,5-hexadienes have shown that substituents can alter the activation energy and even the mechanism of the rearrangement. researchgate.net For instance, cyano groups have been shown to stabilize the transition state, affecting the reaction rate. researchgate.net
A hypothetical DFT study on this compound would likely involve calculations at a level of theory such as B3LYP with a suitable basis set (e.g., 6-31G* or larger) to optimize the geometries of the reactant, transition state, and product. More advanced functionals and basis sets could be used for more accurate energy calculations. The calculated vibrational frequencies would confirm the nature of the stationary points (a minimum for the reactant and product, and a first-order saddle point for the transition state).
Table 1: Hypothetical DFT-Calculated Energetic Profile for the Cope Rearrangement of this compound
| Species | Relative Energy (kcal/mol) |
| This compound | 0.0 |
| Cope Rearrangement Transition State | Value to be determined |
| Diethyl (3-vinylcyclopentyl)propanedioate | Value to be determined |
Note: The values in this table are hypothetical and would be the target of a dedicated DFT study.
Beyond the Cope rearrangement, the double bonds in this compound could participate in other reactions such as cycloadditions. DFT is a crucial tool for predicting the regio- and stereoselectivity of such reactions. For instance, in a potential intramolecular Diels-Alder reaction, DFT could be used to calculate the activation energies for the formation of different possible regio- and stereoisomers. The transition state energies for the endo and exo approaches would reveal the kinetic preference.
Computational studies on nickel-catalyzed hydroalkoxylation of 1,3-dienes have demonstrated the power of DFT in unraveling the origins of regio- and enantioselectivity. rsc.org These studies show how subtle non-covalent interactions in the transition state, which can be accurately modeled by DFT, dictate the final product distribution. rsc.org Similarly, for reactions involving this compound, DFT could model the interactions with a catalyst and predict the stereochemical outcome.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The reactivity of this compound is intrinsically linked to its conformational flexibility. The two allyl groups and the diethyl propanedioate moiety can adopt numerous conformations, and only a subset of these will be suitably oriented for a reaction like the Cope rearrangement. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time. youtube.comnih.gov
By simulating the molecule's motion, MD can identify the most stable conformations and the energy barriers between them. This information is critical for understanding the pre-organization required for a reaction to occur. For instance, for the Cope rearrangement to proceed through a chair-like transition state, the reactant must adopt a specific folded conformation. MD simulations can provide insights into the population of this reactive conformation. nih.gov
Furthermore, in a condensed phase, intermolecular interactions with solvent molecules or other reactants can influence the conformational preferences and reactivity. MD simulations can explicitly model these interactions, providing a more realistic picture of the molecule's behavior in a reaction mixture. nih.gov Machine learning-accelerated nonadiabatic molecular dynamics (ML-NAMD) has even been used to understand how substituents affect ultrafast dynamics and reaction mechanisms in complex photochemical reactions. nsf.govchemrxiv.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are key to understanding its reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of qualitative reactivity prediction in organic chemistry. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgudel.edu For the Cope rearrangement of this compound, FMO theory provides a framework for understanding the concerted nature of the reaction. The interaction between the HOMO and LUMO of the two allyl fragments within the same molecule leads to the bond formation and breaking in a single, concerted step. imperial.ac.uk
The energy gap between the HOMO and LUMO is a key indicator of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can accurately determine the energies and shapes of the HOMO and LUMO of this compound. The visualization of these orbitals would show the lobes that are involved in the sigmatropic rearrangement. stackexchange.com The presence of the electron-withdrawing ester groups is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted diene.
Table 2: Hypothetical FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Value to be determined |
| LUMO | Value to be determined |
| HOMO-LUMO Gap | Value to be determined |
Note: These values are hypothetical and would be obtained from quantum chemical calculations.
The distribution of electron density within a molecule provides crucial clues about its reactivity. Quantum chemical calculations can generate a detailed map of the electrostatic potential and atomic charges. For this compound, such an analysis would reveal the polarization of the double bonds and the influence of the electron-withdrawing diethyl propanedioate group.
The carbonyl carbons of the ester groups are expected to be electrophilic (possessing a partial positive charge), while the oxygen atoms will be nucleophilic (possessing a partial negative charge). The hydrogen atoms on the carbon alpha to the carbonyl groups will be slightly acidic. This charge distribution is important for understanding potential reactions with external nucleophiles or electrophiles. For instance, the acidic protons on the central carbon of the malonate moiety could be removed by a base, leading to the formation of an enolate, which could then undergo further reactions. wikipedia.org
Methods like Natural Bond Orbital (NBO) analysis can provide a more detailed picture of bonding and charge distribution. researchgate.net NBO analysis can quantify the delocalization of electron density and identify key orbital interactions that stabilize the molecule or a transition state. Such an analysis would be invaluable in understanding the subtle electronic effects of the substituents on the reactivity of the diene system.
Advanced Applications of Diethyl Hepta 1,6 Dien 4 Yl Propanedioate in Complex Molecule Synthesis
Role as a Key Intermediate in Natural Product Total Synthesis
While no specific total syntheses employing Diethyl (hepta-1,6-dien-4-yl)propanedioate have been reported, its structure is emblematic of a valuable building block for a variety of natural products. The 1,6-diene motif is a precursor for ring-closing metathesis (RCM) reactions, a powerful strategy for the formation of five- and six-membered rings. This suggests its potential utility in the synthesis of carbocyclic and heterocyclic natural products. For instance, the heptadiene framework could be envisioned as a precursor to substituted cyclopentane (B165970) or cyclohexane (B81311) rings, which are common core structures in terpenes and steroids.
Furthermore, the malonate moiety can be readily alkylated and subsequently decarboxylated, providing a route to introduce diverse side chains. This two-carbon extension strategy is a classic method in the synthesis of fatty acid derivatives and polyketides. The combination of RCM and malonic ester chemistry could theoretically provide a convergent and efficient pathway to complex natural product skeletons.
Building Block for Diverse Heterocyclic and Polycyclic Scaffolds
The inherent functionality of this compound makes it a promising starting material for the synthesis of a wide array of heterocyclic and polycyclic systems. The terminal alkenes are ripe for transformations such as dihydroxylation, epoxidation, or ozonolysis, which would introduce new functional groups for subsequent cyclization reactions.
For example, epoxidation of the double bonds followed by intramolecular attack from the enolate of the malonate could lead to the formation of tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, common motifs in many biologically active molecules. Additionally, the diene system is a suitable partner in Diels-Alder reactions, allowing for the rapid construction of complex polycyclic frameworks. By reacting with various dienophiles, a plethora of substituted cyclohexene (B86901) derivatives could be accessed, which can be further elaborated into intricate polycyclic systems.
Precursor in Chiral Synthesis and Asymmetric Transformations
The prochiral nature of this compound presents a fertile ground for the development of asymmetric synthetic methodologies.
Diastereoselective Approaches Utilizing the Compound's Structure
The existing stereocenter at the C4 position, should one of the double bonds be functionalized first, could direct the stereochemical outcome of subsequent reactions on the second double bond. For instance, a directed epoxidation or dihydroxylation could proceed with high diastereoselectivity due to steric hindrance or directing effects from the initially formed stereocenter. This substrate-controlled diastereoselectivity would be a valuable tool in the construction of molecules with multiple contiguous stereocenters.
Enantioselective Methodologies for Functionalizing the Diene or Malonate Moieties
The two terminal double bonds and the active methylene (B1212753) of the malonate are all potential sites for enantioselective transformations. Asymmetric hydrogenation or hydroformylation of one of the alkene groups could set a key stereocenter, from which the rest of the molecule's stereochemistry could be built. Similarly, enantioselective allylic alkylation reactions on the diene system would provide access to chiral building blocks.
The malonate itself can be a target for enantioselective catalysis. For example, asymmetric deprotonation using a chiral base followed by alkylation would result in a chiral center alpha to the ester groups. Furthermore, enantioselective Michael additions of the malonate to prochiral acceptors could be another powerful strategy for introducing chirality.
Utility in the Synthesis of Functional Materials and Polymers
The presence of two polymerizable alkene groups makes this compound a potential monomer for the synthesis of novel polymers. Acyclic diene metathesis (ADMET) polymerization could be employed to create unsaturated polyesters. The resulting polymers would possess regularly spaced ester functionalities along the polymer backbone, which could be further modified to tune the material's properties.
These polyesters could find applications as biodegradable materials, with the ester linkages being susceptible to hydrolysis. The pendant malonate groups could also be used for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the creation of functional materials with tailored properties for applications in drug delivery, tissue engineering, or as advanced coatings.
Future Research Directions and Emerging Opportunities for Diethyl Hepta 1,6 Dien 4 Yl Propanedioate Research
Exploration of Unconventional Reactivity Modes and Novel Catalyst Development
The bifunctional nature of Diethyl (hepta-1,6-dien-4-yl)propanedioate opens the door to a wealth of unconventional reactivity modes that go beyond the simple, independent reactions of the malonate and diene groups. Future research should focus on developing catalytic systems that can orchestrate tandem or domino reactions, leveraging the proximity of these reactive sites to construct complex molecular architectures in a single step.
One promising area is the exploration of transition-metal catalyzed cyclization-functionalization reactions. For instance, a palladium or rhodium catalyst could initiate an intramolecular cyclization of the 1,6-diene unit to form a five- or six-membered ring, with the resulting organometallic intermediate being trapped by the malonate nucleophile. This would lead to the formation of densely functionalized cyclic compounds that would be challenging to synthesize through traditional methods.
The development of novel catalysts will be paramount to unlocking these unconventional reaction pathways. Research into bimetallic or multifunctional catalysts that can activate both the diene and malonate moieties simultaneously could lead to unprecedented transformations. Furthermore, the exploration of photoredox catalysis in conjunction with transition metal catalysis could enable novel reaction pathways under mild conditions. youtube.com
Table 1: Potential Unconventional Reactivity Modes and Corresponding Catalyst Systems
| Reactivity Mode | Proposed Catalyst System | Potential Product Class |
| Cyclization-Alkylation | Palladium(0) with a phosphine (B1218219) ligand | Fused bicyclic malonates |
| Hydroformylation-Cyclization | Rhodium(I) with a BIPHEPHOS-type ligand | Cyclic ketones with a malonate side chain |
| Metathesis-Functionalization | Ruthenium-based Grubbs-type catalyst | Macrocyclic malonates |
| Photoredox-Mediated Radical Cyclization | Iridium or Ruthenium photoredox catalyst | Functionalized cyclopentane (B165970) derivatives |
The development of catalysts with tailored electronic and steric properties will be crucial for controlling the chemo-, regio-, and diastereoselectivity of these complex transformations. researchgate.net High-throughput screening of catalyst libraries, guided by computational modeling, could accelerate the discovery of optimal catalytic systems.
Development of Catalytic Asymmetric Syntheses Utilizing the Compound as a Substrate
The prochiral nature of both the malonate and the 1,6-diene components of this compound makes it an excellent substrate for the development of catalytic asymmetric transformations. The generation of chiral molecules from this achiral starting material is a highly desirable goal with significant implications for the synthesis of pharmaceuticals and other biologically active compounds.
One major research direction will be the development of enantioselective metal-catalyzed reactions that target the diene moiety. Chiral transition metal complexes, for example, those based on rhodium, iridium, or nickel, can be employed to effect a variety of asymmetric transformations, such as hydroamination, hydroarylation, or cycloaddition reactions. acs.orgacs.org The use of chiral ligands will be key to inducing high levels of enantioselectivity. acs.orgacs.org
Another promising approach is the catalytic asymmetric alkylation of the malonate proton. Chiral phase-transfer catalysts or chiral metal complexes can be used to deprotonate the malonate and deliver an electrophile in an enantioselective manner, leading to the formation of a chiral quaternary carbon center. mdpi.comnih.gov
Table 2: Potential Asymmetric Transformations and Chiral Catalysts
| Asymmetric Transformation | Chiral Catalyst Type | Potential Chiral Product |
| Asymmetric Hydroamination of Diene | Chiral Rhodium-Diene Complex | Chiral allylic amines |
| Asymmetric Cycloaddition of Diene | Chiral Lewis Acid Catalyst | Chiral cyclic compounds |
| Asymmetric Alkylation of Malonate | Chiral Phase-Transfer Catalyst | Chiral substituted malonates |
| Desymmetrization of the Diene | Chiral Palladium Complex | Chiral functionalized cyclopentanes |
The combination of these approaches, for instance, a catalytic asymmetric reaction at the diene followed by a diastereoselective functionalization of the malonate, could provide access to a wide range of stereochemically complex molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of novel chemical transformations from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. The synthesis and derivatization of this compound are well-suited for integration into flow chemistry and automated synthesis platforms.
The synthesis of the parent compound itself could be performed in a continuous flow reactor, allowing for precise control over reaction parameters and facilitating purification. Subsequent functionalization reactions, such as the catalytic transformations discussed in the previous sections, could be carried out in-line, creating a streamlined and efficient process for generating a library of derivatives.
Automated synthesis platforms, which combine robotics with artificial intelligence, could be employed to rapidly explore the reaction space for this compound. researchgate.netnih.gov These platforms can perform a large number of experiments in parallel, varying catalysts, ligands, solvents, and other reaction conditions to quickly identify optimal protocols for desired transformations. nih.govacs.org This approach would significantly accelerate the discovery of new reactivity and the development of novel synthetic methodologies based on this compound.
Table 3: Advantages of Integrating this compound Chemistry into Modern Synthesis Platforms
| Platform | Key Advantages |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, facile scalability, potential for in-line purification. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of catalytic systems, generation of diverse compound libraries, data-driven discovery of new reactions. acs.org |
The data generated from these high-throughput experiments can be used to train machine learning models to predict reaction outcomes and guide future experimental design, creating a closed-loop system for accelerated discovery. tennessee.edu
Computational Design of Novel Transformations and Derivatives of this compound
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the outcome of chemical transformations. acs.orgpku.edu.cn In the context of this compound, computational modeling can play a pivotal role in designing novel reactions and predicting the properties of new derivatives.
DFT calculations can be used to elucidate the mechanisms of the proposed unconventional and asymmetric reactions. pku.edu.cn By mapping out the potential energy surfaces for different reaction pathways, researchers can identify the most likely mechanisms and understand the factors that control selectivity. pku.edu.cn This knowledge can then be used to design more efficient and selective catalysts. For example, computational studies can predict how changes in the ligand structure of a transition metal catalyst will affect the activation barriers and stereoselectivity of a reaction. acs.org
Furthermore, computational methods can be used for the in silico design of novel derivatives of this compound with desired properties. nih.govacs.org By calculating properties such as electronic structure, reactivity indices, and spectroscopic signatures, researchers can screen virtual libraries of compounds before committing to their synthesis in the laboratory. nih.govacs.org This approach can significantly reduce the time and resources required for the discovery of new molecules with specific applications.
Table 4: Applications of Computational Chemistry in this compound Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state geometries and energies, understanding the origin of stereoselectivity. pku.edu.cn |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions, conformational analysis of flexible molecules, studying solvent effects. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity or physical properties of novel derivatives. |
| Machine Learning (ML) | Prediction of reaction outcomes based on large datasets, guiding high-throughput screening experiments. tennessee.edu |
The synergy between computational and experimental chemistry will be crucial for unlocking the full potential of this compound as a versatile platform for chemical innovation.
Q & A
Q. 1.1. What experimental strategies are recommended for synthesizing diethyl (hepta-1,6-dien-4-yl)propanedioate with high purity?
Methodological Answer: Synthesis typically involves a multi-step approach, including:
- Precursor preparation : Use propargyl bromide and magnesium in diethyl ether under inert conditions to generate hepta-1,6-diyn-4-ol intermediates (via Grignard reactions) .
- Esterification : React the diol intermediate with malonic acid derivatives under acidic catalysis (e.g., H₂SO₄) to form the propanedioate ester backbone.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC-MS or NMR (e.g., ¹H/¹³C analysis of ester protons at δ 1.2–1.3 ppm and dienyl protons at δ 5.0–6.0 ppm) .
Q. 1.2. How can researchers optimize spectral characterization for this compound?
Methodological Answer:
- ¹H NMR : Focus on resolving signals for the hepta-1,6-dienyl group (split into multiplet peaks between δ 5.0–6.0 ppm) and ethyl ester protons (triplets at δ 1.2–1.3 ppm and quartets at δ 4.1–4.3 ppm). Use deuterated chloroform (CDCl₃) as a solvent for baseline stability .
- IR Spectroscopy : Identify ester carbonyl stretching (C=O) at ~1740 cm⁻¹ and conjugated diene C=C stretching at ~1650 cm⁻¹.
- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₄H₂₀O₄) and fragmentation patterns reflecting ester cleavage (e.g., loss of ethoxy groups) .
Advanced Research Questions
Q. 2.1. How do reaction conditions influence stereochemical outcomes in dienyl propanedioate derivatives?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., THF) favor planar transition states in cycloaddition reactions, while non-polar solvents (e.g., toluene) may stabilize diradical intermediates.
- Catalyst Selection : Transition-metal catalysts (e.g., Ru-based Grubbs catalysts) enable ring-closing metathesis (RCM) of prochiral dienyl precursors, producing racemic mixtures. Chiral ligands (e.g., BINOL derivatives) can induce enantioselectivity .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via time-resolved ¹H NMR to distinguish between kinetic (low-temperature) and thermodynamic (high-temperature) products .
Q. 2.2. How can researchers resolve contradictions in reported dielectric constants for diethyl propanedioate derivatives?
Methodological Answer:
- Data Validation : Cross-reference dielectric constant values (e.g., ε = 8.03 at 25°C for diethyl propanedioate) with independent studies using standardized equipment (e.g., Agilent LCR meters) .
- Impurity Correction : Trace water or residual solvents (e.g., ether) can alter dielectric measurements. Pre-dry samples with molecular sieves and validate purity via Karl Fischer titration .
- Temperature Calibration : Use thermostatically controlled cells (±0.1°C accuracy) to minimize thermal drift errors .
Q. 2.3. What computational methods are suitable for modeling the reactivity of the dienyl-propanedioate system?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to optimize geometries and calculate frontier molecular orbitals (FMOs). Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or GROMACS. Parameterize force fields with RESP charges derived from quantum mechanics .
- Transition State Analysis : Apply the nudged elastic band (NEB) method to map energy barriers for cycloaddition or metathesis steps .
Q. 2.4. How can conflicting toxicity data for diethyl ester derivatives be reconciled in risk assessments?
Methodological Answer:
- Dose-Response Analysis : Compare EC₅₀ values from in vitro assays (e.g., MTT tests on HepG2 cells) with in vivo LD₅₀ data from rodent models. Adjust for interspecies metabolic differences (e.g., esterase activity) .
- Metabolite Identification : Use LC-HRMS to track degradation products (e.g., malonic acid or dienyl alcohols) in biological matrices. Correlate metabolite concentrations with observed toxic endpoints .
- Regulatory Alignment : Cross-check findings with EPA TSCATS databases to align with existing hazard classifications (e.g., low-priority substance designations) .
Data Contradiction Analysis
Q. 3.1. Why do synthetic yields vary across studies using similar Grignard protocols?
Root Cause Analysis:
- Moisture Sensitivity : Grignard reagents (e.g., hepta-1,6-diyn-4-ol precursors) degrade rapidly with trace water, leading to inconsistent yields. Ensure rigorous drying of glassware and solvents (e.g., ether refluxed over Na/benzophenone) .
- Side Reactions : Competing alkyne oligomerization or ester hydrolysis can occur. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and quench intermediates promptly .
Q. 3.2. How can discrepancies in dielectric constants affect material applications?
Mitigation Strategies:
- Batch Consistency : Standardize synthesis protocols (e.g., fixed stoichiometry, reaction time) to minimize structural variations (e.g., cis/trans isomerism in the dienyl group).
- Collaborative Calibration : Share samples with accredited labs (e.g., NIST) for cross-validation of dielectric properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
